![molecular formula C6H3ClFNO B581315 3-Chloro-2-fluoroisonicotinaldehyde CAS No. 1149587-02-9](/img/structure/B581315.png)
3-Chloro-2-fluoroisonicotinaldehyde
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Overview
Description
3-Chloro-2-fluoroisonicotinaldehyde is a chemical compound with the molecular formula C6H3ClFNO . It has an average mass of 159.546 Da and a monoisotopic mass of 158.988724 Da . It is stored in a tightly closed container in a cool and dry place .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-fluoroisonicotinaldehyde consists of 6 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom . For a detailed molecular structure, it’s recommended to use specialized software or databases that can provide a visual representation of the molecule.Scientific Research Applications
Catalytic Reactions
3-Chloro-2-fluoroisonicotinaldehyde's derivatives and related compounds are used in various catalytic reactions. For instance, metal fluoride catalysts like AlF3 and BaF2 have been employed for dehydrohalogenation reactions, showcasing selective catalysts for dehydrofluorination and dehydrochlorination on substrates like 3-chloro-1,1,1,3-tetrafluorobutane. This indicates a potential application for 3-Chloro-2-fluoroisonicotinaldehyde derivatives in selective catalytic processes (Teinz et al., 2011).
Fluoronaphthalene Building Blocks
Derivatives of 3-Chloro-2-fluoroisonicotinaldehyde are used in the synthesis of fluoronaphthalene building blocks, which are crucial for pharmaceutical or agricultural research. These derivatives can undergo regioselective cycloaddition reactions, leading to naphthalene derivatives with unique substituent patterns, showcasing their potential as versatile intermediates in organic synthesis (Masson & Schlosser, 2005).
Fluorescence Sensing
Compounds related to 3-Chloro-2-fluoroisonicotinaldehyde, such as Lewis acidic organostiboranes, have been explored for fluorescence turn-on sensing of fluoride in drinking water. This application is vital for environmental monitoring and healthcare, demonstrating the compound's role in developing sensitive and selective sensors (Hirai & Gabbaï, 2014).
Molecular Geometry and Reactivity Studies
The derivatives of 3-Chloro-2-fluoroisonicotinaldehyde are subjects of quantum chemical studies focused on molecular geometry and chemical reactivity. These studies provide insights into the electronic structure and potential reactivity pathways of these compounds, offering valuable information for their application in synthesis and material science (Murthy et al., 2017; Satheeshkumar et al., 2017).
Nucleophilic Substitution Reactions
Studies have shown that 3-Chloro-2-fluoroisonicotinaldehyde and its related compounds undergo nucleophilic substitution reactions, which are crucial in organic synthesis for introducing various functional groups. These reactions are influenced by the presence of electron-withdrawing or electron-donating substituents, impacting the reaction rates and selectivity (Schlosser & Rausis, 2005).
Intramolecular Arylthiolations
Intramolecular arylthiolations using derivatives of 3-Chloro-2-fluoroisonicotinaldehyde have been catalyzed by Cu(I) and Pd(II), leading to the formation of 2-aminobenzothiazoles. This process showcases the compound's utility in facilitating complex intramolecular transformations, essential for heterocyclic chemistry (Sahoo et al., 2012).
Safety and Hazards
properties
IUPAC Name |
3-chloro-2-fluoropyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-5-4(3-10)1-2-9-6(5)8/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOENMPXZOORKGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C=O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704704 |
Source
|
Record name | 3-Chloro-2-fluoropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoroisonicotinaldehyde | |
CAS RN |
1149587-02-9 |
Source
|
Record name | 3-Chloro-2-fluoro-4-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1149587-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-fluoropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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